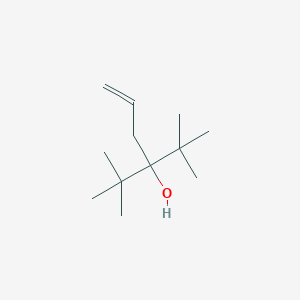

3-Tert-butyl-2,2-dimethylhex-5-en-3-ol

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

754-56-3 |

|---|---|

Formule moléculaire |

C12H24O |

Poids moléculaire |

184.32 g/mol |

Nom IUPAC |

3-tert-butyl-2,2-dimethylhex-5-en-3-ol |

InChI |

InChI=1S/C12H24O/c1-8-9-12(13,10(2,3)4)11(5,6)7/h8,13H,1,9H2,2-7H3 |

Clé InChI |

WNDVARSPOXKERU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C(CC=C)(C(C)(C)C)O |

Origine du produit |

United States |

Synthetic Methodologies for 3 Tert Butyl 2,2 Dimethylhex 5 En 3 Ol and Analogues

Strategies for Carbon-Carbon Bond Formation at the Tertiary Carbinol Center

The creation of the tertiary alcohol core, particularly one flanked by bulky tert-butyl and neopentyl-like groups, is governed by the principles of nucleophilic addition to carbonyls. The choice of organometallic reagent and the nature of the carbonyl substrate are critical determinants of the reaction's success and selectivity.

The most direct route to the target molecule involves the reaction of an allyl-based organometallic nucleophile with 1-(tert-butyl)-3,3-dimethylbutan-2-one. Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles capable of attacking the electrophilic carbon of a carbonyl group. tib.eusaskoer.ca The reaction proceeds via a nucleophilic addition mechanism, forming an alkoxide intermediate which is subsequently protonated during workup to yield the tertiary alcohol. youtube.com

The addition of organometallic reagents to sterically hindered ketones presents a significant synthetic challenge. Bulky groups on the ketone or in the nucleophilic reagent can impede the reaction, sometimes preventing it entirely. dalalinstitute.com However, allylmagnesium reagents exhibit exceptionally high reactivity, which allows them to add to ketones that are resistant to other organometallic nucleophiles or prone to simple enolization. nih.gov The high rates of reaction for allylmagnesium reagents, often approaching the diffusion rate limit, make them particularly useful for additions to congested carbonyl compounds. nih.govnih.gov While many Grignard reagents react with low stereoselectivity, additions of allylmagnesium reagents can still be stereoselective if one face of the carbonyl group is effectively blocked. nih.govresearchgate.net

| Organometallic Reagent | Typical Substrate | Product Type | Reactivity with Hindered Ketones |

|---|---|---|---|

| Alkylmagnesium Halide (e.g., CH₃MgI) | Acetone | Tertiary Alcohol | Moderate; can be slow or fail with highly hindered substrates. |

| Organolithium (e.g., n-BuLi) | Aldehydes, Ketones | Primary, Secondary, or Tertiary Alcohols | High; but can act as a base, causing enolization. |

| Allylmagnesium Bromide | Aldehydes, Ketones | Homoallylic Alcohol | Very high; effective even with sterically demanding ketones. nih.gov |

Achieving stereoselectivity in the formation of homoallylic alcohols can be accomplished through chelation control, particularly when the carbonyl precursor contains a nearby coordinating heteroatom, such as an oxygen in an alkoxy group. nih.gov In such cases, the metal atom of the organometallic reagent can form a cyclic, chelated transition state with the carbonyl oxygen and the adjacent heteroatom. nih.gov This chelation locks the conformation of the substrate, forcing the nucleophile to attack the carbonyl from the less hindered face of the complex, thereby leading to a high degree of diastereoselectivity. nih.govnih.gov

This methodology is exemplified in the synthesis of chiral anti-homoallylic tertiary alcohols from chiral α-alkoxyketones. nih.gov The formation of (2S,3R,4S)-1-(tert-butyldiphenylsilyloxy)-2,4-dimethylhex-5-en-3-ol, a complex homoallylic alcohol, illustrates this principle where the stereochemistry at the newly formed carbinol center is dictated by a chelation-controlled addition. Organometallic reagents that are strong coordinators, such as Grignard reagents, favor this pathway and result in high syn selectivity in the formation of the corresponding adducts. nih.gov

| Condition | Transition State Model | Primary Stereochemical Outcome | Example |

|---|---|---|---|

| Presence of α-alkoxy group (Chelating Metal) | Chelation Control | High diastereoselectivity (e.g., syn-adduct) nih.gov | Addition of MeMgBr to an α-alkoxy ketone. |

| Absence of chelating group | Felkin-Anh Model | Selectivity based on steric hindrance. | Addition of MeLi to a simple chiral ketone. |

Organometallic Reagent Additions to Carbonyl Precursors

Synthesis of Related Tertiary Alcohols with Similar Structural Motifs

The synthetic principles applied to the target molecule can be extended to a range of structurally related tertiary alcohols, including various dimethylhex-en-ol derivatives and other alcohols incorporating bulky tert-butyl groups.

A variety of dimethylhex-en-ol derivatives can be synthesized through the combination of different carbonyl precursors and organometallic reagents. The general strategy involves the nucleophilic addition of an allyl or vinyl organometallic to a ketone, or an alkyl organometallic to an enone. For instance, the synthesis of homoallylic alcohols is a powerful transformation for creating these structures. nih.govorganic-chemistry.org The specific substitution pattern on the final alcohol is determined by the structure of the starting materials.

| Target Derivative | Carbonyl Precursor | Organometallic Reagent |

|---|---|---|

| 2,5-Dimethylhex-1-en-3-ol nih.gov | Isovaleraldehyde | Isopropenylmagnesium bromide |

| 3,5-Dimethylhex-5-en-3-ol | 4-Methyl-2-pentanone | Vinylmagnesium bromide |

| 2,4-Dimethylhex-5-en-3-ol | 2-Methylpent-4-enal | Methylmagnesium bromide |

The synthesis of tertiary alcohols containing the sterically demanding tert-butyl group is commonly achieved through the Grignard reaction. dalalinstitute.com A classic and fundamental example is the preparation of tert-butyl alcohol itself, which can be synthesized by the reaction of methylmagnesium chloride or iodide with acetone, followed by acidic workup. quora.comwikipedia.org This method can be generalized to produce a wide array of tert-butyl-containing tertiary alcohols by reacting a ketone that possesses a tert-butyl group (such as pinacolone) with various Grignard reagents. Alternatively, a tert-butyl Grignard reagent can be added to a suitable ketone or aldehyde. dalalinstitute.com

| Target Alcohol | Carbonyl Precursor | Grignard Reagent |

|---|---|---|

| tert-Butyl alcohol (2-Methylpropan-2-ol) wikipedia.org | Acetone | Methylmagnesium chloride wikipedia.org |

| 2,2,3-Trimethyl-3-pentanol | Pinacolone | Ethylmagnesium bromide |

| 1-(tert-Butyl)cyclohexan-1-ol | Cyclohexanone | tert-Butylmagnesium chloride |

Rearrangement Reactions in the Synthesis of Related Alkenes (e.g., Meyer-Schuster Rearrangement)

The synthesis of α,β-unsaturated ketones and aldehydes, which can be considered analogues or precursors to unsaturated tertiary alcohols like 3-tert-butyl-2,2-dimethylhex-5-en-3-ol, can be effectively achieved through the acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols. The Meyer-Schuster rearrangement is a key transformation in this context, providing a pathway to these valuable synthetic intermediates. wikipedia.orgrsc.org

The Meyer-Schuster rearrangement involves the 1,3-shift of a hydroxyl group in a propargylic alcohol to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound. rsc.org For tertiary propargyl alcohols, this reaction is often in competition with the Rupe rearrangement, which proceeds through a different mechanism to yield α,β-unsaturated methyl ketones. wikipedia.orgsynarchive.com

The traditional conditions for the Meyer-Schuster rearrangement involve the use of strong acids, which can sometimes lead to a mixture of products due to the competing Rupe pathway, especially with tertiary alcohols. wikipedia.org However, the development of milder reaction conditions, often employing transition metal or Lewis acid catalysts, has allowed for greater control and selectivity in favor of the Meyer-Schuster product. wikipedia.org For instance, gold-catalyzed Meyer-Schuster rearrangements have been shown to proceed efficiently at room temperature. nih.gov

The steric environment around the tertiary alcohol plays a significant role in the outcome of these rearrangement reactions. While specific studies on substrates with the exact substitution pattern of this compound are not prevalent in readily available literature, the general principles of these rearrangements can be applied to understand the expected reactivity of such sterically hindered systems. It has been noted that for some hindered alcohols, the desired rearrangement to α,β-unsaturated carbonyl compounds may not proceed efficiently. sci-hub.se

The choice of catalyst and reaction conditions is crucial in directing the rearrangement towards the desired product. For example, the use of a gold(I) catalyst in the presence of a boronic acid or methanol (B129727) has been reported to give good to excellent yields of enones from tertiary alcohols with high selectivity for the E-alkene. nih.gov In contrast, strong acid catalysis might favor the Rupe rearrangement or lead to undesired side products.

Below is a table summarizing various catalytic systems and conditions that have been employed for the Meyer-Schuster rearrangement of tertiary propargyl alcohols, which could be applicable to the synthesis of analogues of this compound.

| Catalyst/Reagent | Conditions | Substrate Type | Product Type | Key Observations |

|---|---|---|---|---|

| Strong Acids (e.g., H₂SO₄, PTSA) | Typically elevated temperatures | Tertiary Propargyl Alcohols | α,β-Unsaturated Ketones (Meyer-Schuster) or α,β-Unsaturated Methyl Ketones (Rupe) | Competition between Meyer-Schuster and Rupe rearrangements is common. wikipedia.orgsynarchive.com |

| PPh₃AuNTf₂ with 4-methoxyphenylboronic acid or methanol | Toluene, Room Temperature | Secondary and Tertiary Propargyl Alcohols | (E)-Enones | High selectivity for the E-alkene isomer is generally observed. nih.gov |

| InCl₃ | Microwave irradiation | Propargyl Alcohols | α,β-Unsaturated Carbonyls | Offers excellent yields with short reaction times and good stereoselectivity. wikipedia.org |

| Hypophosphorus acid (aqueous) | Toluene, 90-110 °C | Propargyl Alcohols | α,β-Unsaturated Carbonyls | An efficient and economical method. rsc.org |

Reactivity and Transformations of 3 Tert Butyl 2,2 Dimethylhex 5 En 3 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key functional group, and its reactivity is characteristic of highly substituted alcohols.

Tertiary alcohols are known to react with Lucas reagent (concentrated HCl and ZnCl₂) via an Sₙ1 mechanism. askiitians.comquora.com This reaction proceeds through the formation of a carbocation intermediate. youtube.com In the case of 3-Tert-butyl-2,2-dimethylhex-5-en-3-ol, protonation of the hydroxyl group by the strong acid, facilitated by the Lewis acid ZnCl₂, leads to the departure of a water molecule and the formation of a tertiary carbocation.

Due to the high stability of the initially formed tertiary carbocation, the reaction is expected to be rapid. youtube.com However, the possibility of carbocation rearrangements to form even more stable intermediates must be considered. In this specific case, the initially formed carbocation is already tertiary and adjacent to a quaternary carbon, which limits the potential for typical 1,2-hydride or 1,2-alkyl shifts to generate a more stable carbocation. Therefore, the primary product is expected to be the direct substitution product, 3-chloro-3-tert-butyl-2,2-dimethylhex-5-ene.

It is important to note that under the strongly acidic conditions of the Lucas test, competing elimination reactions (E1) are also possible, which would lead to the formation of dienes.

Table 1: Predicted Products of the Reaction with Lucas Reagent

| Reactant | Reagent | Predicted Major Product | Predicted Mechanism |

|---|

The esterification of tertiary alcohols is notoriously challenging due to significant steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid. quora.com Traditional Fischer esterification methods, which involve heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, are generally ineffective for tertiary alcohols and often lead to dehydration. google.com To achieve esterification of sterically hindered alcohols like this compound, more reactive acylating agents and specific catalytic systems are necessary. One effective method involves the use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Silylation, the protection of the hydroxyl group as a silyl (B83357) ether, is a common transformation in organic synthesis. For sterically hindered tertiary alcohols, the choice of silylating agent and reaction conditions is crucial. wikipedia.org While smaller silylating agents like trimethylsilyl (B98337) chloride (TMSCl) might react, bulkier and more robust protecting groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) would require more forcing conditions. gelest.com The use of highly reactive silyl triflates, such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf), in the presence of a non-nucleophilic base like 2,6-lutidine, is a common strategy for the silylation of hindered alcohols. gelest.com Dehydrogenative silylation, catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane, has also been shown to be effective for highly hindered alcohols. gelest.com

Table 2: Potential Reagents for Esterification and Silylation

| Transformation | Reagent System | Purpose |

|---|---|---|

| Esterification | Carboxylic acid, EDC, HOBt, DMAP | Formation of an ester |

Reactions of the Alkene Moiety

The terminal double bond in this compound is also a site of reactivity, susceptible to various addition and cleavage reactions.

Ozonolysis is a powerful reaction that cleaves carbon-carbon double and triple bonds. byjus.com The reaction of this compound with ozone would lead to the formation of an unstable primary ozonide (molozonide), which would then rearrange to a more stable ozonide (trioxolane). wikipedia.orgiitk.ac.in Subsequent workup of the ozonide determines the final products. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc and water, would cleave the ozonide to yield two carbonyl compounds. In this case, the products would be 3-tert-butyl-2,2-dimethyl-3-hydroxyhexanal and formaldehyde. An oxidative workup, using hydrogen peroxide, would oxidize the initially formed aldehyde to a carboxylic acid, yielding 3-tert-butyl-2,2-dimethyl-3-hydroxyhexanoic acid. masterorganicchemistry.comaakash.ac.in

The atmospheric reactivity of volatile organic compounds (VOCs) is of significant interest. The presence of a double bond makes this compound susceptible to degradation by atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). The reaction with ozone would proceed via the mechanism described above, contributing to the formation of secondary organic aerosols (SOAs).

Table 3: Predicted Products of Ozonolysis

| Reactant | Reagents | Predicted Products |

|---|---|---|

| This compound | 1. O₃ 2. DMS (reductive workup) | 3-tert-butyl-2,2-dimethyl-3-hydroxyhexanal, Formaldehyde |

The alkene moiety can participate in cycloaddition reactions. A notable example is the [2+2] cycloaddition with ketenes to form cyclobutanone (B123998) derivatives. wikipedia.org Ketenes are highly reactive species that can react with electron-rich π systems. wikipedia.org The reaction is thermally allowed and proceeds through a concerted mechanism. nih.gov However, the reactivity of the alkene in this compound towards ketenes might be diminished due to the steric hindrance imposed by the neighboring bulky groups. Disubstituted ketenes, in particular, react slowly with sterically hindered alkenes. wikipedia.org The regioselectivity of the cycloaddition would be influenced by both steric and electronic factors.

Transition Metal-Catalyzed Transformations

As an allylic alcohol, this compound is a potential substrate for various transition metal-catalyzed reactions. rsc.orgrsc.org These reactions often proceed through the formation of a π-allyl metal intermediate. researchgate.net This activation allows for the direct use of the alcohol as an electrophile in substitution reactions, which is an atom-economical and environmentally benign approach. rsc.org Catalysts based on metals such as palladium, iridium, and rhodium are commonly employed for these transformations.

For example, a transition metal-catalyzed allylic substitution would involve the coordination of the metal to the double bond, followed by the departure of the hydroxyl group (often facilitated by an activator) to form a π-allyl complex. A nucleophile can then attack this complex, leading to the formation of a new C-C or C-heteroatom bond. The significant steric hindrance in this compound would likely play a crucial role in the regio- and stereoselectivity of such reactions. Boron-catalyzed, transition-metal-free arylations and alkenylations of allylic alcohols with boronic acids have also been developed, offering an alternative pathway for C-C bond formation. nih.gov

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| 2,6-lutidine |

| 3-chloro-3-tert-butyl-2,2-dimethylhex-5-ene |

| 3-Tert-butyl-2,2-dimethyl-3-hydroxyhexanal |

| 3-Tert-butyl-2,2-dimethyl-3-hydroxyhexanoic acid |

| This compound |

| 4-dimethylaminopyridine (DMAP) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| Carbon dioxide |

| Dimethyl sulfide (DMS) |

| Formaldehyde |

| Hydrogen peroxide |

| tert-butyldimethylsilyl (TBDMS) |

| tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) |

| triisopropylsilyl (TIPS) |

| tris(pentafluorophenyl)borane |

| trimethylsilyl chloride (TMSCl) |

Palladium-Catalyzed Annulation and Cyclization Reactions, exemplified by 1-Benzazepine Formation

While specific studies detailing the palladium-catalyzed annulation of this compound into 1-benzazepines are not extensively documented, the principles of such transformations can be inferred from related reactions. Palladium catalysis is a powerful tool for constructing heterocyclic systems, including seven-membered rings like benzazepines. mdpi.comresearchgate.net Annulation reactions, particularly those involving C-H activation, have emerged as sustainable methods for building these complex scaffolds. nih.gov

For a molecule like this compound to form a benzazepine, it would typically react with an aniline (B41778) derivative in a process that forms a seven-membered ring fused to a benzene (B151609) ring. A plausible, though hypothetical, pathway could involve a palladium-catalyzed process where the aniline nitrogen and an ortho C-H bond of the aniline participate in the cyclization with the hexenol derivative. The reaction would involve the coordination of the palladium catalyst to the alkene, followed by nucleophilic attack from the aniline nitrogen and subsequent C-H activation and reductive elimination to form the heterocyclic ring. The significant steric hindrance from the tert-butyl and gem-dimethyl groups would likely necessitate specific and robust catalytic systems to achieve efficient cyclization.

Palladium-catalyzed [5+2] annulation reactions are a known method for synthesizing seven-membered heterocyclic rings. nih.govresearchgate.net These reactions combine a five-atom component with a two-atom component. In a hypothetical scenario for forming a 1-benzazepine, an ortho-alkenyl aniline could serve as the five-atom component, reacting with an alkyne. While this does not directly use the title compound as a starting material, it illustrates the logic of palladium-catalyzed assembly of such ring systems.

| Reaction Type | Catalyst/Reagents | Reactant Types | Product |

| [5+2] Annulation | Pd(OAc)₂, Cu(OAc)₂/O₂ | Phenethylamides, 1,3-Dienes | 3-Benzazepine derivatives |

| [5+2] Rollover Annulation | Pd(OPiv)₂ | 1-Benzylpyrazoles, Alkynes | Tricyclic 2-Benzazepines |

Hydrostannylation/Cross-Coupling Sequences

Hydrostannylation is the addition of a tin hydride (such as tributyltin hydride, Bu₃SnH) across a multiple bond, like the terminal alkene of this compound. This reaction creates a vinylstannane, a highly useful intermediate for subsequent cross-coupling reactions. The hydrostannylation of terminal alkynes and alkenes can be achieved through radical pathways or, more commonly for achieving high selectivity, through transition metal catalysis, with palladium and platinum complexes being particularly effective. qub.ac.ukqub.ac.uk

For a sterically hindered terminal alkene like that in this compound, achieving high regioselectivity is crucial. Platinum-based catalysts, such as a PtCl₂/XPhos system, have shown excellent selectivity for forming the linear (E)-vinylstannane with terminal alkynes, surpassing typical palladium catalysts. researchgate.net Magnesium-catalyzed hydrostannylation also presents an effective alternative to transition metal catalysts for certain substrates. organic-chemistry.org

Once the vinylstannane is formed, it can undergo palladium-catalyzed Stille cross-coupling reactions with a variety of organic electrophiles (e.g., aryl or vinyl halides/triflates). This two-step sequence allows for the formation of a new carbon-carbon bond at the terminal position of the original alkene, effectively elongating the carbon chain and introducing new structural motifs. The steric hindrance near the reactive site in the vinylstannane derived from this compound could influence the efficiency of the subsequent cross-coupling step. researchgate.net

| Hydrostannylation Method | Catalyst | Typical Substrate | Key Feature |

| Platinum-Catalyzed | PtCl₂/XPhos | Terminal Alkynes | High selectivity for linear (E)-vinylstannane |

| Palladium-Catalyzed | Pd(PPh₃)₄ | Alkynes/Alkenes | Widely used, variable selectivity |

| Magnesium-Catalyzed | MgBu₂ | Terminal/Internal Alkynes | Transition metal-free alternative |

General Synthetic Applications as a Building Block

The combination of a tertiary alcohol and a terminal alkene in a sterically congested environment makes this compound a potentially valuable chiral building block for the synthesis of complex molecules.

Incorporation into Complex Natural Product Total Synthesis (e.g., Ionomycin, Soraphen A₁ₐ analogs)

While direct evidence of the use of this compound in the total synthesis of Ionomycin is not available, the synthesis of complex polyketide natural products often relies on chiral building blocks containing alcohol and alkene functionalities.

In the context of Soraphen A₁ₐ, a polyketide inhibitor of acetyl-CoA carboxylase, synthetic strategies focus on the convergent assembly of several complex fragments. rsc.org The total synthesis of Soraphen A has been achieved in as few as 11 steps by leveraging multiple metal-catalyzed transformations. utexas.edu Although the exact title compound is not explicitly mentioned as a starting material, structural subunits with similar features, such as stereochemically dense regions with alcohol functionalities, are crucial. nih.govresearchgate.net The synthesis of Soraphen A₁ₐ analogues often involves the construction of the C8-C12 region, which presents significant synthetic challenges. nih.gov The stereocenter and functional handles present in this compound make it a plausible, if not directly documented, type of precursor for fragments used in such complex syntheses.

Utility in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals and biologically active compounds. nih.gov The synthesis of these structures often involves the cyclization of precursors containing both a nitrogen source and a reactive functional group, such as an alcohol or an alkene.

Stereochemical Aspects and Conformational Analysis

Stereoisomerism and Chirality in 3-Tert-butyl-2,2-dimethylhex-5-en-3-ol and its Derivatives

The core of this compound's stereochemical complexity lies in its single chiral center at the C3 position. This carbon atom is bonded to four different substituents: a hydroxyl group, a tert-butyl group, a 2,2-dimethylpropyl (neopentyl) group, and a vinyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-3-tert-butyl-2,2-dimethylhex-5-en-3-ol and (S)-3-tert-butyl-2,2-dimethylhex-5-en-3-ol.

Control of Stereochemistry in Synthetic Pathways

The synthesis of specific stereoisomers of sterically hindered tertiary alcohols like this compound is a significant challenge in organic synthesis. The high degree of steric congestion around the reactive center makes many standard synthetic methods inefficient or non-selective.

Enantioselective Synthesis and Resolution Strategies for Related Compounds

Achieving high enantioselectivity in the synthesis of chiral tertiary alcohols often requires specialized catalytic systems. While specific methods for this compound are not detailed in the literature, general strategies for analogous compounds provide insight. The catalytic asymmetric addition of carbon nucleophiles to ketones is a primary route, though it can be challenging due to steric hindrance and differentiating between the two faces of the ketone. nih.gov For tertiary allylic alcohols, enantioselective epoxidation has been explored, although these methods can be limited by the substrate's structure. doi.org

Kinetic resolution is another powerful tool for obtaining enantiomerically enriched tertiary alcohols. researchgate.net This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, enriched enantiomer. For instance, lipase-catalyzed enantioselective esterification has been used for the resolution of various tertiary alcohols. researchgate.net

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

When a molecule already contains a stereocenter and a new one is formed, controlling the diastereoselectivity of the reaction is crucial. In the context of synthesizing derivatives of this compound, any reaction that creates a new stereocenter would require careful consideration of the directing influence of the existing chiral center and its bulky substituents.

The synthesis of compounds with adjacent quaternary stereocenters, a feature related to the structure of our target molecule, is a particularly challenging area. rsc.orgacs.orgacs.org Methods such as diastereoselective conjugate addition of stabilized nucleophiles to enones and the allylation of ketones with substituted allylic metal reagents have been developed to address this challenge. acs.orgnih.govnih.gov The stereochemical outcome of these reactions is often governed by the formation of a preferred transition state that minimizes steric interactions between the bulky groups. rsc.org

Conformational Effects of Sterically Demanding tert-Butyl Groups on Molecular Architecture and Reactivity

The tert-butyl group is well-known for its profound impact on the conformational preferences of molecules. nih.gov Its large size can lock a molecule into a specific conformation to avoid unfavorable steric interactions. In this compound, the tert-butyl group, along with the adjacent neopentyl-like group, severely restricts rotation around the C2-C3 bond.

This restricted rotation will lead to a limited number of stable conformations, or rotamers. The relative energies of these conformers will be determined by the gauche and eclipsing interactions between the substituents. It is likely that the most stable conformation will position the largest groups (tert-butyl and the vinyl-bearing neopentyl) anti-periplanar to each other to minimize steric strain. This conformational locking can have a significant effect on the molecule's reactivity, as it can shield certain functional groups from attack or pre-organize the molecule for a specific reaction pathway.

Furthermore, the presence of vicinal bulky groups can lead to unusual conformational preferences. In some systems, attractive steric effects have been observed where bulky groups are closer than expected, a phenomenon that challenges classical steric hindrance models. rsc.org While not directly documented for this compound, such effects could play a role in its fine conformational details.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of 3-Tert-butyl-2,2-dimethylhex-5-en-3-ol offers a wealth of information regarding the distinct proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density surrounding each proton, which is in turn dictated by the presence of neighboring atoms and functional groups.

A detailed analysis of the proton signals reveals the following assignments:

Vinyl Protons: The protons on the terminal double bond (C5=C6) are expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.0 ppm. The geminal protons on C6 would likely present as distinct signals due to their different spatial relationships with the rest of the molecule. The proton on C5, being adjacent to a chiral center, would exhibit complex splitting patterns due to coupling with the C6 protons and the allylic protons on C4.

Allylic Protons: The protons on the methylene (B1212753) group at C4, being adjacent to the double bond, would resonate at a characteristic chemical shift, generally in the range of 2.0-2.5 ppm. These protons would show coupling to the vinyl proton on C5.

Tertiary Alcohol Proton: The hydroxyl (-OH) proton is typically observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group attached to C3 would give rise to a sharp singlet, typically around 1.0 ppm, due to the high degree of symmetry and the absence of adjacent protons for coupling.

Neopentyl-like Protons: The nine equivalent protons of the 2,2-dimethylpropyl (neopentyl-like) group would also produce a distinct singlet, expected to be in a similar region to the other aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Vinyl H (C5) | 5.8-6.0 | ddd (doublet of doublet of doublets) | 1H |

| Vinyl H (C6, cis) | 5.0-5.2 | d (doublet) | 1H |

| Vinyl H (C6, trans) | 5.2-5.4 | d (doublet) | 1H |

| Allylic H (C4) | 2.2-2.5 | m (multiplet) | 2H |

| Hydroxyl H (-OH) | Variable | br s (broad singlet) | 1H |

| tert-Butyl H | ~1.0 | s (singlet) | 9H |

| 2,2-dimethyl H | ~0.9 | s (singlet) | 9H |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicative of its hybridization and chemical environment.

The expected ¹³C NMR assignments for this compound are as follows:

Olefinic Carbons: The sp²-hybridized carbons of the double bond (C5 and C6) would be found in the downfield region of the spectrum, typically between 110 and 140 ppm.

Carbinol Carbon: The carbon atom bearing the hydroxyl group (C3) is a quaternary, sp³-hybridized carbon. Its signal is expected to appear in the range of 70-80 ppm.

Aliphatic Carbons: The remaining sp³-hybridized carbons, including those of the tert-butyl and neopentyl-like groups, and the allylic carbon (C4), would resonate in the upfield region of the spectrum. The quaternary carbons of the bulky alkyl groups would have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C6 (CH₂) | ~118 |

| C5 (CH) | ~135 |

| C3 (C-OH) | ~75 |

| C4 (CH₂) | ~45 |

| C2 (quaternary) | ~38 |

| tert-Butyl (quaternary) | ~35 |

| tert-Butyl (CH₃) | ~28 |

| C1 (CH₃) | ~25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from hydrogen bonding.

C-H Stretches: Absorptions corresponding to sp³ C-H stretching would appear just below 3000 cm⁻¹, while the sp² C-H stretching of the vinyl group would be observed just above 3000 cm⁻¹.

C=C Stretch: A medium intensity peak around 1640 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

C-O Stretch: The stretching vibration of the C-O single bond in the tertiary alcohol would typically appear as a strong band in the fingerprint region, around 1150-1200 cm⁻¹.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound (C₁₂H₂₄O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for tertiary alcohols include the loss of an alkyl group or a water molecule. The sterically bulky tert-butyl and neopentyl-like groups would likely lead to characteristic fragmentation patterns, including the formation of stable carbocations.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is achieved by measuring the m/z value to several decimal places, which can distinguish between compounds with the same nominal mass but different elemental compositions.

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for elucidating reaction mechanisms and calculating the energetic profiles of chemical reactions. For a molecule like 3-tert-butyl-2,2-dimethylhex-5-en-3-ol, DFT calculations would be employed to map out the potential energy surface for its various possible transformations, such as dehydration, oxidation, or rearrangement reactions.

Researchers would typically use a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) to optimize the geometries of reactants, intermediates, transition states, and products. These calculations would yield key thermodynamic data, including enthalpy and Gibbs free energy, which are crucial for determining the feasibility of a reaction pathway. For instance, in a hypothetical acid-catalyzed dehydration of this compound, DFT could be used to calculate the energy changes for the formation of different possible alkene products, thus predicting the major and minor products.

Table 1: Hypothetical DFT-Calculated Relative Energies for Key Species in a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| 1 | This compound | 0.0 (Reference) |

| TS1 | Transition state for protonation | +5.2 |

| INT1 | Protonated alcohol | -10.1 |

| TS2 | Transition state for water loss | +15.8 |

| INT2 | Tertiary carbocation | +8.5 |

| P1 | Product 1 (Alkene) | -5.7 |

| P2 | Product 2 (Alkene) | -3.2 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Transition State Analysis in Stereoselective Reactions

Transition state (TS) analysis is a critical component of computational studies, particularly for understanding the origins of stereoselectivity in chemical reactions. The transition state is the highest energy point along the reaction coordinate, and its structure determines the rate and stereochemical outcome of a reaction. For a chiral molecule like this compound, any reaction at the stereocenter or adjacent functional groups could potentially lead to different stereoisomers.

By computationally locating and analyzing the transition state structures for the formation of different stereoisomeric products, the energy barriers for each pathway can be determined. The path with the lower energy barrier will be kinetically favored, leading to the major stereoisomer. For example, in an epoxidation reaction of the alkene moiety, DFT could be used to model the transition states for the attack of the oxidizing agent from the two different faces of the double bond. The steric bulk of the tert-butyl and neopentyl groups would likely create a significant energy difference between these two transition states, leading to a highly stereoselective reaction.

Modeling Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by its steric and electronic properties. The molecule possesses two bulky groups adjacent to the tertiary alcohol: a tert-butyl group and a neopentyl group (2,2-dimethylpropyl). These groups create significant steric hindrance around the hydroxyl group and the adjacent double bond.

Computational models can quantify these effects. Steric hindrance can be visualized and evaluated by examining the optimized geometries of reactants and transition states. For instance, the approach of a nucleophile or electrophile to the reactive centers would be computationally modeled to determine the most accessible trajectory, which in turn dictates the regioselectivity and stereoselectivity of the reaction. Steric effects are known to slow down chemical reactions due to the increased energy required for the reacting molecules to achieve the proper orientation.

Electronic effects, on the other hand, are related to the distribution of electron density within the molecule. The hydroxyl group is an electron-donating group, while the vinyl group can act as an electron-withdrawing or -donating group depending on the reaction. Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges and orbital interactions, providing insight into the electronic factors that govern reactivity.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. A reaction may be thermodynamically favorable (i.e., the products are more stable than the reactants), but if the activation energy is too high, it will be kinetically slow. Computational chemistry provides a framework to evaluate both aspects.

Thermodynamic control is achieved when a reaction is reversible, and the product distribution reflects the relative stabilities of the products. The product with the lowest Gibbs free energy will be the major product. DFT calculations, as mentioned earlier, can accurately predict these energies.

Kinetic control , conversely, occurs in irreversible reactions where the product distribution is determined by the relative rates of formation of the products. The product formed via the lowest energy transition state will be the dominant one. Transition state theory can be used in conjunction with computational results to estimate reaction rate constants.

For this compound, the competition between different reaction pathways, such as substitution (SN1) versus elimination (E1) upon treatment with acid, would be a classic case of kinetic versus thermodynamic control. Computational studies could predict the conditions (e.g., temperature, solvent) that would favor one pathway over the other by calculating the activation energies and the thermodynamic stabilities of the respective products.

Table 2: Hypothetical Kinetic and Thermodynamic Data for Competing Pathways

| Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Product Type | Control |

| SN1 | 22.5 | -8.0 | Substitution | Thermodynamic |

| E1 | 20.1 | -4.5 | Elimination | Kinetic |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The creation of chiral centers, particularly quaternary ones, is a significant challenge in organic synthesis. The development of stereoselective methods to produce enantiomerically pure forms of 3-Tert-butyl-2,2-dimethylhex-5-en-3-ol is a key area for future research. The synthesis of chiral acyclic tertiary allylic alcohols is particularly challenging, often limited by the need for steric differentiation of the groups attached to the ketone in asymmetric 1,2-addition reactions. nih.gov

Future work could focus on asymmetric vinylation reactions using chiral catalysts to control the facial selectivity of the addition to a precursor ketone. Another promising approach is the use of stereospecific rearrangements, such as the Meisenheimer rearrangement, which has been shown to be effective for producing chiral tertiary allylic alcohols with high enantioselectivity, even when the substituents have similar steric demands. nih.gov A kinetic resolution of racemic this compound represents another viable strategy, potentially employing a chiral bisphosphoric acid/silver(I) salt co-catalyst system in an intramolecular SN2′ reaction. rsc.org

| Proposed Stereoselective Method | Potential Chiral Catalyst/Reagent | Hypothetical Outcome for this compound |

| Asymmetric Vinylation | Ti(OiPr)₄/(S)-BINOL Complex | High enantioselectivity in the formation of one enantiomer. |

| Catalytic Asymmetric Meisenheimer Rearrangement | Ferrocene-based bispalladacycle catalyst | Stereospecific formation of the target alcohol with high enantiomeric excess. |

| Kinetic Resolution | Chiral Bisphosphoric Acid/Silver Carbonate | Separation of racemic mixture to yield enantioenriched alcohol. |

Exploration of New Catalytic Transformations

The functional groups of this compound, namely the hydroxyl group and the terminal double bond, offer multiple sites for catalytic transformations. Research into novel catalytic reactions would expand the synthetic utility of this compound.

One area of exploration is the palladium-catalyzed 1,3-isomerization of the tertiary allylic alcohol to a secondary allylic alcohol. organic-chemistry.org This could be followed by a subsequent oxidation to furnish a β-disubstituted-α,β-unsaturated enone, a valuable synthetic intermediate. organic-chemistry.org Another avenue is the Heck reaction, where a palladium complex with an N-heterocyclic carbene ligand could catalyze the reaction between an aryl halide and the allylic alcohol to produce α,β-unsaturated aldehydes and ketones. rsc.org Furthermore, the development of catalytic haloazidation could introduce both a halogen and an azide (B81097) group across the double bond with high regio- and stereoselectivity, leading to versatile chiral building blocks. nih.gov

| Catalytic Transformation | Proposed Catalyst System | Potential Product from this compound |

| 1,3-Isomerization | Pd(TFA)₂ | 5-Tert-butyl-6,6-dimethylhept-3-en-5-ol |

| Heck Reaction | N-heterocyclic carbene-Pd(II) complex | Arylated α,β-unsaturated aldehyde or ketone |

| Haloazidation | Chiral Schiff base/Titanium catalyst | Vicinal haloazide adduct |

Advanced Computational Modeling of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate reaction mechanisms and predict selectivity. mdpi.com For this compound, computational modeling can provide deep insights into its reactivity.

Future computational studies could focus on modeling the transition states of various catalytic reactions to understand the origins of stereoselectivity. For instance, DFT calculations could elucidate the role of hydrogen bonding in palladium-catalyzed amination reactions, clarifying how co-catalysts can facilitate the rate-limiting C-O oxidative addition step. mdpi.com Similarly, computational modeling of tandem isomerization-aldolization reactions catalyzed by iron carbonyls could reveal the most favorable reaction pathways. nih.govresearchgate.net Such studies can help in the rational design of more efficient and selective catalysts for transformations involving this sterically hindered alcohol.

| Computational Method | Area of Investigation | Information to be Gained for this compound |

| Density Functional Theory (DFT) | Transition State Analysis of Asymmetric Catalysis | Understanding the energetic factors controlling enantioselectivity. |

| Molecular Dynamics (MD) | Catalyst-Substrate Interactions | Visualization of the binding modes and conformational preferences. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solvent Effects on Reaction Pathways | Predicting the influence of the reaction medium on selectivity and reaction rates. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-tert-butyl-2,2-dimethylhex-5-en-3-ol, and how are reaction conditions optimized?

The synthesis of this compound typically involves allylic transmetallation or Grignard-based alkylation. For example, allyltin trichloride intermediates generated from tributyl- or triphenylstannanes can react with aldehydes to form stereoselective products . Optimization focuses on temperature control (e.g., -100°C for reagent addition to minimize side reactions) and quenching protocols (e.g., methanol and sodium phosphate buffer to stabilize intermediates) . Catalytic systems, such as 2,2,4,4-tetramethylpentane derivatives, are also critical for enhancing regioselectivity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

1D and 2D NMR (e.g., H, C, COSY, HSQC) are essential for resolving stereochemical ambiguities and verifying branching patterns. Mass spectrometry (MS) provides molecular weight confirmation (184.318 g/mol), while IR spectroscopy identifies functional groups like the hydroxyl moiety . For example, C NMR distinguishes tert-butyl carbons (δ ~25-30 ppm) and olefinic carbons (δ ~120-130 ppm) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction pathways or regioselectivity in derivatization?

The tert-butyl group introduces significant steric hindrance, directing electrophilic attacks toward less hindered positions. For instance, in allylic oxidation or epoxidation reactions, the tert-butyl moiety shields adjacent carbons, favoring reactivity at the terminal alkene (C5) . Computational modeling (e.g., DFT) can predict these effects by analyzing electron density maps and steric bulk distribution.

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or MS data often arise from impurities or diastereomeric byproducts. Strategies include:

Q. What role do catalysts play in improving synthetic yields, and how are reaction kinetics evaluated?

Catalysts such as boron trifluoride etherate or tin-based reagents enhance nucleophilic addition efficiency. For example, tin(IV) chloride facilitates transmetallation, reducing side reactions in allylic systems . Kinetic studies via in-situ FTIR or GC-MS monitoring can track intermediate formation and optimize reaction time (e.g., 2-hour stirring for complete conversion ).

Q. Are there computational or predictive models for the compound’s behavior in complex reaction environments?

While no direct computational studies are cited in the evidence, methodologies like molecular dynamics (MD) simulations can predict solvation effects, and QSAR models may correlate substituent effects with reactivity. Researchers are advised to benchmark these models against experimental data, such as regioselectivity in Diels-Alder reactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.